molecular formula C15H16FNO2 B3074289 N-(4-Fluorobenzyl)-3,4-dimethoxyaniline CAS No. 1019542-69-8

N-(4-Fluorobenzyl)-3,4-dimethoxyaniline

Cat. No.: B3074289
CAS No.: 1019542-69-8
M. Wt: 261.29 g/mol
InChI Key: HNTRLHCVROKZFX-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-3,4-dimethoxyaniline is an organic compound that features a benzyl group substituted with a fluorine atom at the para position and an aniline moiety substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-3,4-dimethoxyaniline typically involves the reaction of 4-fluorobenzyl chloride with 3,4-dimethoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-3,4-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Fluorobenzyl)-3,4-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-3,4-dimethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzylamine
  • 3,4-Dimethoxyaniline
  • 4-Fluorobenzyl chloride

Uniqueness

N-(4-Fluorobenzyl)-3,4-dimethoxyaniline is unique due to the combination of the fluorobenzyl and dimethoxyaniline moieties, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances the compound’s stability and reactivity, while the methoxy groups provide additional sites for chemical modification and functionalization.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3,4-dimethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2/c1-18-14-8-7-13(9-15(14)19-2)17-10-11-3-5-12(16)6-4-11/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTRLHCVROKZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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